molecular formula C20H20N2O5 B14933284 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14933284
M. Wt: 368.4 g/mol
InChI Key: POMKHKFOIDSXLP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic chemical compound offered for research and development purposes. This molecule integrates a 2,3-dihydro-1,4-benzodioxin moiety, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds , with a 5-oxopyrrolidine (also known as a glutarimide) core and a 2-methoxyphenyl group. The 2,3-dihydro-1,4-benzodioxin scaffold is a common building block in drug discovery, found in ligands targeting a variety of biological targets . The specific biological activity and mechanism of action of this compound are not fully characterized, and its research value lies in its potential as a novel chemical entity for screening in assays related to central nervous system disorders, oncology, and inflammation, where its constituent structural motifs are often explored. Researchers may utilize this compound as a key intermediate in organic synthesis or as a lead compound for the development of new therapeutic agents. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N2O5/c1-25-16-5-3-2-4-15(16)22-12-13(10-19(22)23)20(24)21-14-6-7-17-18(11-14)27-9-8-26-17/h2-7,11,13H,8-10,12H2,1H3,(H,21,24)

InChI Key

POMKHKFOIDSXLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Amidation Reaction: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules:

Compound Name / ID Molecular Weight (g/mol) Key Functional Groups Reported Activity Reference
Target Compound ~377.38 (estimated*) Benzodioxin, pyrrolidone, methoxyphenyl Not fully validated for medical use
3',4'(1",4"-dioxino) flavone (4f) 294.29 Flavone, 1,4-dioxane Antihepatotoxic (comparable to silymarin)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 391.46 Benzodioxin, pyridine, dimethylaminomethyl Research use only
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) ~535.58 Dihydropyridine, methoxyphenyl, furyl, thioether Enzyme modulation (hypothesized)

*Estimated based on molecular formula derived from IUPAC name.

Key Differences and Bioactivity Insights

Benzodioxin vs. Flavone-Dioxane Hybrids: The target compound’s benzodioxin ring is distinct from the flavone-dioxane hybrids (e.g., 4f, 4g) reported in . Flavone derivatives exhibit antihepatotoxic activity by mimicking silymarin’s flavonolignan structure, whereas the target compound lacks a flavonoid backbone, suggesting divergent mechanisms . Substitutions on the benzodioxin ring (e.g., methoxy groups) may enhance membrane permeability compared to unsubstituted dioxane systems .

Pyrrolidone vs. Dihydropyridine Scaffolds: The 5-oxopyrrolidine core differentiates the target compound from dihydropyridine-based molecules (e.g., AZ331). Dihydropyridines are known calcium channel modulators, but the pyrrolidone’s lactam structure may confer selectivity for other targets, such as proteases or kinases .

Methoxyphenyl Group Positioning: The 2-methoxyphenyl substituent in the target compound contrasts with the 4-methoxyphenyl group in AZ331.

Research Findings and Limitations

  • Synthetic Challenges : highlights the complexity of synthesizing benzodioxin-linked amides, emphasizing the need for optimized routes to improve yields for pharmacological testing .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17H17NO4
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 299921-61-2

Structure Overview

The structure of this compound features a pyrrolidine core with various substituents that contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems and receptor interactions. It has been observed to act as an antagonist at certain receptors, which may contribute to its pharmacological effects.

Pharmacological Effects

  • Antioxidant Activity :
    • The compound has shown promising antioxidant properties in various assays. For example, it demonstrated significant radical scavenging activity in the DPPH assay, which is widely used to evaluate the antioxidant potential of compounds .
  • Receptor Binding Affinity :
    • Studies have indicated that related compounds exhibit selective binding to gastrin/CCK-B receptors, suggesting that this compound may similarly interact with these receptors .
  • Gastrointestinal Effects :
    • In vivo studies have shown that compounds within this chemical class can inhibit gastric acid secretion induced by pentagastrin in rat models, indicating potential therapeutic applications for gastrointestinal disorders .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • A study on a related benzodioxin compound demonstrated significant inhibition of gastric acid secretion in anesthetized rats, with an effective dose (ED50) established for therapeutic applications .
  • Another investigation focused on the antioxidant capacity of related pyrrolidine derivatives, which exhibited enhanced DPPH radical scavenging ability compared to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResult/EffectReference
Antioxidant ActivityDPPH AssayHigh radical scavenging ability
Receptor BindingGastrin/CCK-B Receptor AssaySelective antagonist
Gastric Acid SecretionIn Vivo Rat ModelInhibition of secretion

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

  • Methodological Answer : The synthesis of this compound likely involves a multi-step process, including:
  • Amide Coupling : Reacting the benzodioxin-6-amine moiety with a pyrrolidinecarboxylic acid derivative using coupling agents like HATU or EDCI in the presence of a base (e.g., DIPEA) .

  • Cyclization : Formation of the pyrrolidinone ring via intramolecular lactamization under acidic or basic conditions, as seen in structurally related pyrrolidinecarboxamides .

  • Purification : Use of column chromatography (silica gel, eluent: DCM/MeOH gradient) and HPLC (≥98% purity criteria) to isolate the final product .

    Table 1: Key Synthetic Intermediates

    IntermediateRoleReference Structure Analogs
    Benzodioxin-6-amineCore scaffoldSimilar to 's dihydrobenzo[d][1,4]dioxin derivatives
    5-Oxopyrrolidine-3-carboxylic acidLactam precursorAnalogous to ’s pyrrolidinecarboxamide synthesis

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH3) and benzodioxin protons (δ ~4.3 ppm for –OCH2O–) .
  • HRMS : Validate molecular weight (calc. for C21H20N2O5: 404.14 g/mol) and isotopic pattern .
  • X-ray Crystallography : Resolve stereochemistry if crystalline; compare with dihydropyridine analogs in .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to cross-validate activity, as seen in ’s dihydropyridine studies.

  • Purity Analysis : Reanalyze batches via HPLC-MS to rule out impurities (e.g., residual solvents or degradation products) .

  • Structural Confirmation : Re-examine NMR data for potential tautomerism or isomerism, as observed in ’s oxadiazole derivatives.

    Table 2: Common Data Contradictions & Solutions

    IssuePotential CauseResolution Strategy
    Variable IC50 valuesImpurity interferenceReproduce results with ≥99% pure batches
    Inconsistent solubilityPolymorphic formsConduct DSC/TGA to identify crystalline vs. amorphous states

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : Replace the benzodioxin ring with bioisosteres (e.g., ’s triazole-thioacetamide group) to assess impact on target binding.
  • Substituent Variation : Systematically alter the methoxyphenyl group (e.g., replace OCH3 with Cl or CF3) and evaluate potency changes, guided by ’s SAR on dihydropyridines.
  • Computational Modeling : Perform docking studies using software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP)?

  • Methodological Answer :
  • Experimental Determination :
  • logP : Use shake-flask method with octanol/water partitioning .
  • Solubility : Perform equilibrium solubility assays in PBS (pH 7.4) and DMSO .
  • Predictive Tools : Apply QSPR models (e.g., ALOGPS) to estimate properties, noting limitations for complex heterocycles .

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